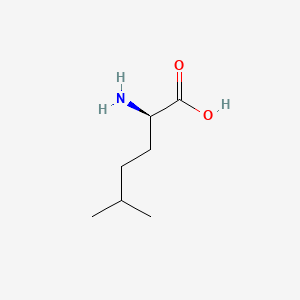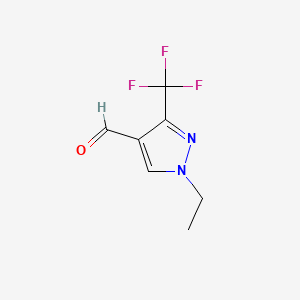
1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C7H7F3N2O . It is a derivative of pyrazole, a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms and three carbon atoms .
Synthesis Analysis
Pyrazole derivatives can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A specific method involves the Vilsmeier-Haack reaction . Another method involves the use of a pyrazole-4-carbaldehyde derivative as a starting material for the preparation of new pyrazole derivatives .Molecular Structure Analysis
The molecular structure of 1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde is characterized by the presence of a pyrazole ring, which is a five-membered aromatic ring structure made up of two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions. For instance, they can undergo alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles . They can also participate in the synthesis of disubstituted pyrimidines .Applications De Recherche Scientifique
Anti-inflammatory and Antibacterial Applications
Trifluoromethylpyrazoles, including structures similar to 1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde, have been extensively studied for their anti-inflammatory and antibacterial properties. Their activity is significantly influenced by the position of the trifluoromethyl group on the pyrazole nucleus, which suggests potential avenues for the design of novel anti-inflammatory and antibacterial agents with minimal side effects (Kaur, Kumar, & Gupta, 2015).
Heterocyclic Synthesis
Pyrazole derivatives serve as key intermediates in the synthesis of various heterocyclic compounds. The literature discusses the versatility of pyrazole-based compounds in constructing complex heterocyclic structures, which are of interest in developing pharmaceuticals and agrochemicals. The synthesis and applications of these derivatives in creating dyes and other heterocycles have been reviewed, highlighting their importance in organic synthesis (Gomaa & Ali, 2020).
Tetrahydrobenzo[b]pyrans Synthesis
Research on tetrahydrobenzo[b]pyrans, compounds of considerable pharmaceutical interest, has explored the use of pyrazole derivatives in their synthesis. The development of organocatalytic approaches for constructing tetrahydrobenzo[b]pyrans underscores the role of pyrazole-based intermediates in facilitating the synthesis of biologically active heterocycles (Kiyani, 2018).
Antioxidant Properties
Isoxazolone derivatives, closely related to pyrazole structures, exhibit significant antioxidant properties. Their synthesis from aromatic aldehydes, including those structurally related to 1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde, showcases the potential of pyrazole derivatives in medicinal chemistry and their application in developing antioxidants (Laroum et al., 2019).
Anticancer Agents
Pyrazoline derivatives have been identified as potent scaffolds for the development of new anticancer agents. The research indicates a wide array of synthetic strategies employed to create pyrazoline derivatives that exhibit significant biological effects, including anticancer activity. This highlights the therapeutic potential of compounds structurally related to 1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde in oncology (Ray et al., 2022).
Safety And Hazards
Propriétés
IUPAC Name |
1-ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c1-2-12-3-5(4-13)6(11-12)7(8,9)10/h3-4H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODWRUTVZKZAKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(F)(F)F)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

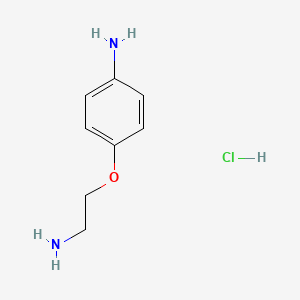
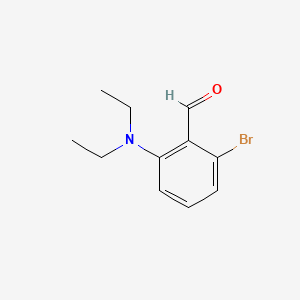
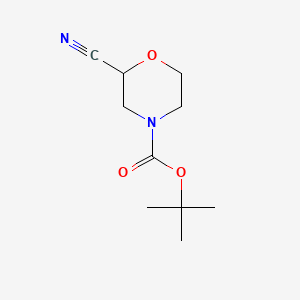
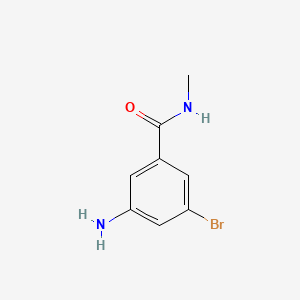
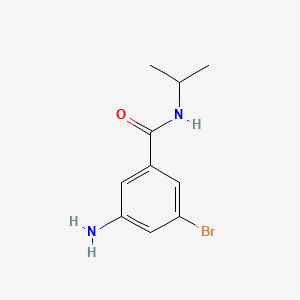
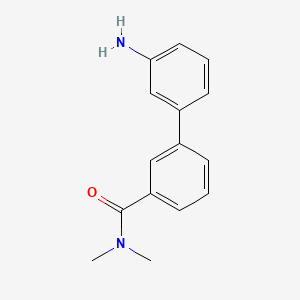
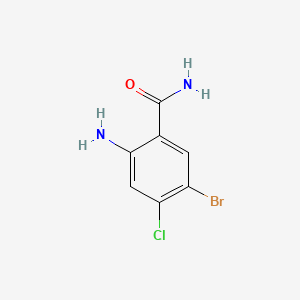
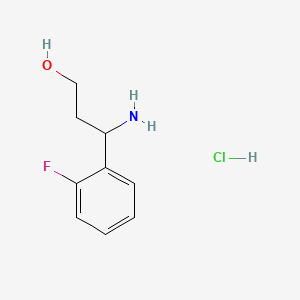
![Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate](/img/structure/B581724.png)
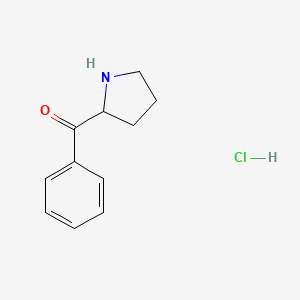
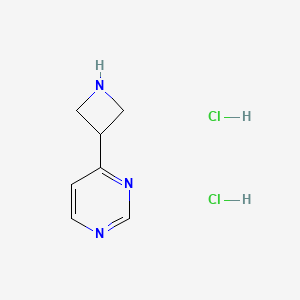
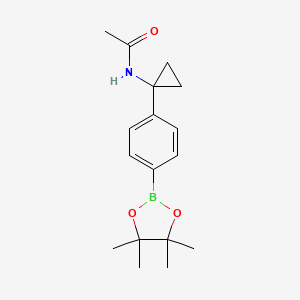
![6-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B581730.png)
